

# 2-Thiopheneglyoxylic acid chemical properties and structure

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## Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

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An In-depth Technical Guide to **2-Thiopheneglyoxylic Acid**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Thiopheneglyoxylic acid** (also known as  $\alpha$ -Oxo-2-thiopheneacetic acid). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and structural elucidation.

## Chemical Properties and Structure

**2-Thiopheneglyoxylic acid** is a heterocyclic organic compound containing a thiophene ring substituted with a glyoxylic acid functional group. Its chemical structure and properties are summarized below.

Table 1: Physicochemical Properties of **2-Thiopheneglyoxylic Acid**

Property	Value	Source(s)
IUPAC Name	2-Oxo-2-(thiophen-2-yl)acetic acid	[1][2]
Synonyms	$\alpha$ -Oxo-2-thiopheneacetic acid, 2-Thienylglyoxylic acid	[3]
CAS Number	4075-59-6	
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>3</sub> S	
Molecular Weight	156.16 g/mol	
Melting Point	88-91 °C	
Boiling Point	274.2 °C at 760 mmHg	
Solubility	Data not available. Expected to be soluble in polar organic solvents and aqueous bases.	
pKa	Data not available. As a carboxylic acid, it is expected to be acidic.	

Table 2: Structural Identifiers for **2-Thiopheneglyoxylic Acid**

Identifier	Value	Source(s)
SMILES	<chem>O=C(C(=O)O)c1cccs1</chem>	
InChI	InChI=1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)	
InChIKey	GIWRVUADKUVEGU-UHFFFAOYSA-N	

## Spectral Data

Detailed, experimentally-derived spectral data with peak assignments for **2-Thiopheneglyoxylic acid** are not readily available in the searched literature. However, based on the structure and data for related compounds, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR: The spectrum would show signals for the three protons on the thiophene ring, likely in the aromatic region ( $\delta$  7.0-8.5 ppm), with coupling patterns characteristic of a 2-substituted thiophene. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift ( $>10$  ppm), though its observation may depend on the solvent used.
- <sup>13</sup>C NMR: The spectrum would display six distinct carbon signals. The two carbonyl carbons (keto and carboxylic acid) would be found in the downfield region ( $\delta$  160-190 ppm). The four carbons of the thiophene ring would appear in the aromatic region ( $\delta$  120-150 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups (typically in the range of 1650-1760 cm<sup>-1</sup>). A broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm<sup>-1</sup>. C-H stretching of the thiophene ring would appear around 3100 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak at m/z 156. Common fragmentation patterns for  $\alpha$ -keto acids include the loss of CO<sub>2</sub> (m/z 44) and CO (m/z 28). Fragmentation of the thiophene ring would also be observed.

## Experimental Protocols

### Synthesis of 2-Thiopheneglyoxylic Acid from 2-Acetylthiophene

A common method for the synthesis of **2-Thiopheneglyoxylic acid** is the oxidation of 2-acetylthiophene. The following protocol is adapted from a patented procedure[4].

Reaction Scheme:

Materials:

- 2-Acetylthiophene
- Nitrosyl sulfuric acid (40% solution in sulfuric acid)
- Sulfuric acid (60-70%)
- Ice
- Sodium hydroxide solution
- Dichloromethane or other suitable organic solvent for extraction
- Hydrochloric acid

Procedure:

- In a reaction vessel equipped with a stirrer and cooling bath, add 2-acetylthiophene to a solution of sulfuric acid.
- Cool the mixture to 0-10 °C with stirring.
- Slowly add nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature between 10-20 °C.
- After the addition is complete, continue to stir the mixture for approximately 1 hour at the same temperature.
- Slowly pour the reaction mixture into a larger vessel containing ice-water with vigorous stirring to precipitate the product.
- Filter the resulting solid and wash with cold water.
- Dissolve the crude solid in an aqueous sodium hydroxide solution.
- Adjust the pH of the solution to approximately 3 with hydrochloric acid.
- Extract the aqueous solution with dichloromethane to remove impurities.

- Separate the aqueous layer and further acidify to a pH of approximately 1 with hydrochloric acid to precipitate the purified **2-Thiopheneglyoxylic acid**.
- Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

Purification and Characterization:

The purity of the synthesized **2-Thiopheneglyoxylic acid** can be assessed by measuring its melting point and using techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. The expected melting point is in the range of 88-91 °C.

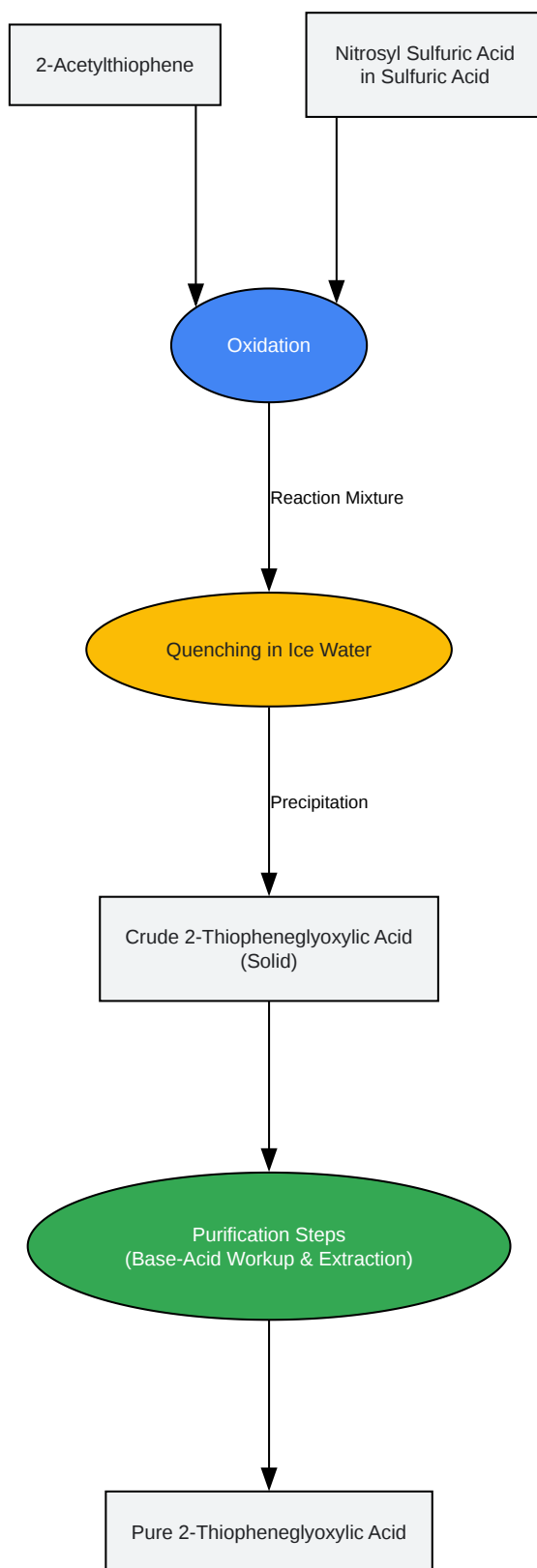
## Reactivity and Potential Applications

**2-Thiopheneglyoxylic acid**, as an  $\alpha$ -keto acid, is a versatile synthetic intermediate. The carboxylic acid can undergo esterification and amidation reactions. The ketone functionality can be subject to nucleophilic attack. Decarboxylation of **2-Thiopheneglyoxylic acid** can be a route to 2-thenaldehyde.

While specific biological activities or signaling pathway involvement for **2-Thiopheneglyoxylic acid** are not well-documented in the available literature, thiophene derivatives, in general, are known to possess a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. Given its structure, **2-Thiopheneglyoxylic acid** serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.

## Visualization of Synthetic Pathway

As no specific signaling pathway for **2-Thiopheneglyoxylic acid** has been identified, the following diagram illustrates its synthesis from 2-acetylthiophene, a key experimental workflow.



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Caption: Synthesis workflow for **2-Thiopheneglyoxylic acid**.

This guide provides a foundational understanding of **2-Thiopheneglyoxylic acid** for scientific and research purposes. Further investigation is warranted to fully elucidate its spectral characteristics, pKa, and potential biological activities.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)